molecular formula C14H11BrN2O4 B3004425 2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid CAS No. 2287286-67-1

2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid

Cat. No.: B3004425
CAS No.: 2287286-67-1
M. Wt: 351.156
InChI Key: UXBLRBCREWGKLF-UHFFFAOYSA-N
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Description

2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the second position, a phenylmethoxycarbonylamino group at the fifth position, and a carboxylic acid group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of the phenylmethoxycarbonylamino group and the carboxylic acid group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The phenylmethoxycarbonylamino group can be introduced through a nucleophilic substitution reaction using appropriate reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the carboxylic acid group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with higher oxidation states, while reduction can produce compounds with reduced functional groups.

Scientific Research Applications

2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the phenylmethoxycarbonylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(methoxycarbonylamino)pyridine-4-carboxylic acid
  • 2-Bromo-5-(phenylamino)pyridine-4-carboxylic acid
  • 2-Bromo-5-(phenylmethoxy)pyridine-4-carboxylic acid

Uniqueness

2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable in various research applications.

Properties

IUPAC Name

2-bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c15-12-6-10(13(18)19)11(7-16-12)17-14(20)21-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBLRBCREWGKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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